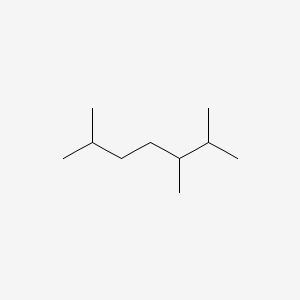

2,3,6-Trimethylheptane

Beschreibung

Significance of Branched Alkanes in Contemporary Chemical Science

Branched alkanes, also known as isoparaffins, are acyclic saturated hydrocarbons that feature alkyl groups bonded to a central carbon chain. thoughtco.comwikipedia.org This structural branching distinguishes them from their linear counterparts (n-alkanes) and has significant implications for their physicochemical properties and applications in modern chemistry. youtube.comnumberanalytics.com

One of the most critical roles of branched alkanes is in the petroleum industry, particularly in the formulation of fuels like gasoline. thoughtco.comyoutube.com The degree of branching in an alkane's structure directly influences its octane (B31449) rating, a measure of a fuel's ability to resist knocking or premature detonation during combustion in an engine. Highly branched alkanes generally have higher octane ratings than their straight-chain isomers, leading to more efficient fuel combustion. youtube.com This property is a primary driver for industrial processes such as catalytic cracking and isomerization, which are designed to convert linear alkanes into more valuable branched isomers. thoughtco.com

The structure of branched alkanes also affects their physical properties, such as boiling and melting points. numberanalytics.com Compared to a linear alkane with the same number of carbon atoms, a branched isomer typically has a lower boiling point. youtube.commasterorganicchemistry.com This is attributed to the molecule's more compact, spherical shape, which reduces the available surface area for intermolecular van der Waals forces (specifically London dispersion forces). numberanalytics.commasterorganicchemistry.com Conversely, high degrees of branching can lead to increased molecular symmetry, which allows the molecules to pack more efficiently in a crystal lattice, often resulting in a higher melting point compared to less branched isomers. masterorganicchemistry.com These predictable trends in physical properties are fundamental concepts in organic chemistry. researchgate.net

Furthermore, branched alkanes are thermodynamically more stable than their linear isomers. wikipedia.org For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. wikipedia.org This stability, combined with their unique physical properties, makes branched alkanes essential components in the synthesis of various chemical products and as reference compounds in analytical chemistry. thoughtco.com

Overview of Research Trajectories for 2,3,6-Trimethylheptane and Related Isomers

Research involving this compound and its isomers primarily focuses on understanding their fundamental physicochemical properties, combustion behavior, and their utility as model compounds in various scientific investigations.

Studies often center on the precise measurement and prediction of the physical properties of these isomers. As a C10H22 alkane, this compound is part of a large group of structural isomers, each with unique characteristics. Research efforts aim to build comprehensive datasets for properties like boiling point, density, viscosity, and vapor pressure, which are crucial for chemical process design and engineering applications. chemeo.comlookchem.comnist.gov

Table 1: Physicochemical Properties of this compound. chemsrc.comlookchem.com

In the field of fuel science, this compound is utilized in laboratory settings to investigate combustion processes. solubilityofthings.com Understanding how specific branched structures influence ignition and burning characteristics helps in the development of optimized fuel formulations with improved efficiency and reduced emissions.

Another area of research involves the study of the behavior of branched alkanes in supercooled liquid states. For example, the isomer 2,4,6-trimethylheptane (B1595353) has been used in dielectric-loss studies to understand the molecular dynamics of glass-forming liquids. researchgate.net Such fundamental research provides insights into the physical chemistry of complex fluids.

Furthermore, computational and theoretical studies are employed to model the behavior of these molecules. Quantum molecular descriptors for this compound have been calculated to establish relationships between molecular structure and biological or toxicological activity. researchgate.net These computational approaches complement experimental work and allow for the prediction of properties for a vast number of isomers. acs.org

Table 2: Calculated Quantum Molecular Descriptors for this compound. researchgate.net

Research on related isomers also provides valuable context. Studies on the mutual diffusion coefficients of heptane (B126788) isomers in nitrogen, for instance, reveal how molecular structure affects transport properties, showing that more compact, spherical isomers tend to have higher diffusion rates. aip.org This body of research collectively enhances the fundamental understanding of how isomeric structure dictates the properties and behavior of hydrocarbons.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4032-93-3 |

|---|---|

Molekularformel |

C10H22 |

Molekulargewicht |

142.28 g/mol |

IUPAC-Name |

2,3,6-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 |

InChI-Schlüssel |

IHPXJGBVRWFEJB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC(C)C(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Pathways for 2,3,6 Trimethylheptane

Alkylation Strategies for Branched Heptane (B126788) Skeletons

Alkylation is a cornerstone of refinery processes, designed to produce high-octane gasoline components by combining light olefins (e.g., propene, butenes) with isoparaffins (typically isobutane). The synthesis of a specific isomer like 2,3,6-trimethylheptane via this route is challenging due to the complex mixture of products that are typically formed .

The fundamental reaction involves the acid-catalyzed addition of an alkyl group to a hydrocarbon molecule. In the context of C10 isoparaffin synthesis, this could theoretically involve the alkylation of isopentane (B150273) with a C5 olefin or the dimerization and subsequent hydrogenation of C5 olefins. However, a more targeted approach would be the alkylation of isobutane (B21531) with a branched C6 olefin.

The mechanism proceeds through a carbocationic chain reaction, initiated by the protonation of an olefin by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). This generates a secondary or tertiary carbocation. This reactive carbocation then attacks an isoparaffin (e.g., isobutane), abstracting a hydride ion to form a new, more stable tertiary carbocation (the tert-butyl cation) and a saturated alkane. The tert-butyl cation then reacts with another olefin molecule, forming a larger C10 carbocation. This C10 carbocation can undergo a series of rapid intramolecular rearrangements (hydride and methyl shifts) before abstracting a hydride from another isobutane molecule to yield the final branched alkane product and propagate the chain.

Controlling the reaction to selectively produce this compound is exceptionally difficult. The reaction conditions—temperature, acid strength, and reactant feed ratio—heavily influence the product distribution. Low temperatures (0-10 °C) are employed to suppress side reactions like polymerization and cracking. A high isoparaffin-to-olefin ratio is maintained to favor the desired alkylation pathway over olefin polymerization. Despite these controls, the process yields a broad spectrum of isomers, and this compound would be one component among many other trimethylheptanes and dimethyl-octanes .

Gas-to-Liquid (GTL) Molecular Growth Processes for Branched Alkanes

Gas-to-Liquid (GTL) technology provides an indirect route for producing highly branched alkanes from natural gas. This multi-stage process converts methane (B114726) into high-quality liquid hydrocarbon fuels, including isoparaffin-rich fractions containing compounds like this compound [2, 3]. The process can be broken down into three main stages:

Syngas Production: Natural gas (primarily methane) is reformed into synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂).

Fischer-Tropsch (FT) Synthesis: The syngas is converted into long-chain, linear paraffins (waxes) and a smaller amount of olefins using a catalyst, typically iron- or cobalt-based. The classic FT process itself does not favor the direct formation of highly branched structures.

Hydrocracking and Hydroisomerization: This is the critical stage for generating branched alkanes. The heavy, waxy FT products are subjected to catalytic hydroprocessing. This step uses a bifunctional catalyst, which possesses both a metallic function (for hydrogenation/dehydrogenation) and an acidic function (for cracking and isomerization).

During hydroisomerization, a long-chain n-alkane is first dehydrogenated on a metal site (e.g., Platinum, Palladium) to form an alkene. This alkene then migrates to an acidic site on the catalyst support (e.g., an amorphous silica-alumina or a shape-selective zeolite). The acid site protonates the alkene, forming a secondary carbocation. This carbocation undergoes skeletal rearrangement via hydride and alkyl shifts to form more stable, branched tertiary carbocations. These isomerized carbocations are then deprotonated and subsequently hydrogenated back into saturated isoparaffins on the metal sites. The process effectively transforms linear molecules into a mixture of branched isomers. The formation of this compound is a result of the specific cracking and isomerization of larger paraffins (e.g., C12-C20) into the C10 range under conditions that favor multiple branching events .

| Stage | Primary Input | Process | Primary Output | Relevance to this compound |

|---|---|---|---|---|

| 1. Syngas Production | Methane (CH₄), Oxygen, Steam | Steam Reforming / Partial Oxidation | Syngas (CO + H₂) | Provides the fundamental building blocks for the hydrocarbon skeleton. |

| 2. Fischer-Tropsch Synthesis | Syngas (CO + H₂) | Catalytic Chain Growth (Co or Fe catalyst) | Linear Paraffins (Waxes), Olefins | Builds the long hydrocarbon chains that are precursors to branched isomers. |

| 3. Hydrocracking / Hydroisomerization | FT Waxes, H₂ | Catalytic Cracking & Isomerization (Bifunctional Catalyst) | Branched Alkanes (Isoparaffins) | Directly generates this compound via skeletal rearrangement of larger molecules. |

Catalytic Approaches in this compound Synthesis

The choice of catalyst is paramount in directing hydrocarbon transformations toward specific branched isomers like this compound. Bifunctional catalysts, particularly those based on shape-selective zeolites, are central to modern hydroisomerization processes [2, 4].

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. The acidic properties arise from bridging hydroxyl groups (Brønsted acid sites) associated with framework aluminum atoms. The pore dimensions of the zeolite exert a "shape-selective" effect, influencing which molecules can enter the pores and which transition states can form within them .

For the synthesis of multi-branched alkanes, medium- to large-pore zeolites are typically required.

Medium-Pore Zeolites (e.g., ZSM-5): With a 10-membered ring pore opening (~5.5 Å), ZSM-5 is highly effective for isomerizing C5-C7 alkanes but can impose steric constraints on the formation of di- or tri-branched C10 isomers. It tends to favor monobranched products or cracking into smaller fragments.

Large-Pore Zeolites (e.g., Beta, Y-zeolite): With 12-membered ring pore openings (>7 Å), these zeolites provide a less constrained environment, allowing for the formation of bulkier transition states necessary for multi-branching. Catalysts based on Pt-loaded Beta or Y-zeolites are effective for the isomerization of n-decane to a mixture of trimethylheptane and dimethyloctane isomers [4, 6].

The mechanism on these bifunctional catalysts involves the "proximity criterion," where metal and acid sites must be close enough to facilitate the efficient transfer of reactive intermediates (alkenes/carbocations). The reaction temperature is a critical parameter; higher temperatures favor cracking over isomerization, while lower temperatures reduce reaction rates. Optimal conditions for producing highly branched C10 isomers are typically in the range of 200-300 °C with moderate hydrogen pressure . Solid acid catalysts like sulfated zirconia have also been investigated as alternatives, offering strong acidity for isomerization but sometimes suffering from lower stability compared to zeolites .

| Catalyst Type | Example | Key Feature | Typical Products from C10+ Feed | Advantages / Disadvantages |

|---|---|---|---|---|

| Bifunctional (Medium-Pore Zeolite) | Pt/ZSM-5 | Shape selectivity; 10-ring pores | Monobranched isomers, significant cracking | (+) High cracking activity for dewaxing. (-) Sterically hinders multi-branching. |

| Bifunctional (Large-Pore Zeolite) | Pt/Beta, Pt/Y-zeolite | Less steric hindrance; 12-ring pores | Di- and tri-branched isomers (e.g., trimethylheptanes) | (+) Favors multi-branching for high octane (B31449). (-) Can be prone to deactivation by coking. |

| Bifunctional (Amorphous Support) | Pt/Silica-Alumina | Wide pore distribution, varied acid strength | Broad distribution of isomers and cracked products | (+) Lower cost. (-) Lacks the precise selectivity of zeolites. |

| Solid Acid | Sulfated Zirconia (SZ) | Superacidic sites | Isomerized products at low temperatures | (+) Very high activity. (-) Can suffer from rapid deactivation by coking and sulfate (B86663) leaching. |

Novel Synthetic Route Development and Optimization

Beyond large-scale industrial processes, targeted laboratory synthesis provides a means to produce this compound with high purity for research or as an analytical standard. Such routes rely on the precise construction of the carbon skeleton through sequential reactions . A plausible and controlled retrosynthetic approach would involve the coupling of smaller, well-defined fragments.

One such strategy is the Corey-House synthesis, which is effective for coupling alkyl halides using a lithium dialkylcuprate reagent. A retrosynthetic analysis of this compound by disconnecting the C4-C5 bond suggests two key fragments: an isobutyl group and a 2,3-dimethylbutyl (B1248744) group.

A potential forward synthesis based on this disconnection is as follows :

Preparation of the First Fragment (Electrophile): The synthesis could begin with 3-methyl-2-butanone. Reaction with methylmagnesium bromide (a Grignard reagent) in diethyl ether would yield the tertiary alcohol, 2,3-dimethyl-2-butanol, after an acidic workup. This alcohol can then be converted to the corresponding alkyl halide, 2-bromo-2,3-dimethylbutane, using a reagent like phosphorus tribromide (PBr₃).

Preparation of the Second Fragment (Nucleophile): The nucleophilic component is a lithium di(isobutyl)cuprate. This Gilman reagent is prepared in two steps. First, isobutyl bromide is reacted with lithium metal in a suitable solvent like diethyl ether to form isobutyllithium (B1630937). Second, two equivalents of this isobutyllithium are added to one equivalent of copper(I) iodide (CuI) at low temperature (e.g., -78 °C) to form the cuprate (B13416276).

Coupling Reaction: The alkyl halide from step 1 (2-bromo-2,3-dimethylbutane) is added to the freshly prepared lithium di(isobutyl)cuprate solution. The cuprate performs a nucleophilic substitution on the tertiary bromide, forming the C-C bond between C4 and C5 to yield the target molecule, this compound.

Optimization of this route would involve careful control of reaction conditions. The formation of the Grignard and organolithium reagents must be performed under strictly anhydrous conditions to prevent quenching. The cuprate formation and coupling reaction require low temperatures to ensure stability of the reagent and prevent side reactions. Purification at each step, typically by distillation or chromatography, is essential to ensure the purity of the intermediates and the final product .

Advanced Analytical and Spectroscopic Characterization Techniques for 2,3,6 Trimethylheptane

Gas Chromatography (GC) Methodologies for Hydrocarbon Mixture Analysis

Gas chromatography is a cornerstone technique for the separation and analysis of volatile organic compounds, including the numerous isomers of decane (B31447). ums.edu.my Its high resolution and sensitivity make it indispensable for resolving complex hydrocarbon mixtures found in petroleum products, environmental samples, and biological specimens. libretexts.orglibretexts.org

In the analysis of complex hydrocarbon matrices, such as fuels or environmental contaminants, 2,3,6-trimethylheptane is often identified as a component. oregonstate.edunmrdb.orgcaspre.ca Its presence in these mixtures makes it a useful, albeit informal, reference point. The identification of such compounds relies on matching their gas chromatographic retention times and mass spectra with those of known standards or library data. caspre.ca This process is crucial for the qualitative analysis of intricate mixtures and for validating analytical methods. nmrdb.org For instance, this compound has been listed as a compound identified in studies of fuel composition, arson investigations, and volatile organic compounds (VOCs) in exhaled breath. libretexts.orgnmrdb.orgnmrdb.orgpnas.org

The retention of an analyte on a GC column is a key identifier. The Kovats retention index (RI) is a standardized method for reporting retention times, which helps in comparing data across different systems. For branched alkanes like this compound, the RI value is a critical parameter for its identification in complex chromatograms. openstax.org

Table 1: Kovats Retention Index for this compound

This interactive table provides the Kovats retention index for this compound on a squalane (B1681988) stationary phase, a common non-polar phase in GC.

| Compound | Kovats Retention Index (RI) | Stationary Phase |

| This compound | 919.0 | Squalane |

Data sourced from a study on Abraham model solute descriptors. openstax.org

The sheer number of isomers present in hydrocarbon samples, especially branched alkanes, presents a significant analytical challenge due to overlapping peaks in conventional one-dimensional GC (1D-GC). libretexts.orgacs.org To overcome this, high-resolution techniques like comprehensive two-dimensional gas chromatography (GC×GC) have been developed. GC×GC utilizes two columns with different stationary phase selectivities (e.g., non-polar followed by polar) to provide a greatly enhanced separation capacity. In a typical GC×GC setup, compounds are separated first by volatility and then by polarity, creating a structured two-dimensional chromatogram where related compounds, such as different classes of alkanes, elute in specific regions. libretexts.org This structured elution pattern is particularly effective for resolving co-eluting branched alkanes from other hydrocarbons, allowing for more confident identification and quantification. libretexts.org

Mass Spectrometry (MS) Elucidation of this compound Fragmentation Patterns

When coupled with gas chromatography, mass spectrometry (GC-MS) acts as a powerful detector that provides structural information, enabling the identification of separated compounds. ums.edu.my For alkanes, ionization, typically via electron ionization (EI), imparts enough energy to cause extensive fragmentation. ums.edu.my The resulting mass spectrum is a fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) and relative abundance of the fragment ions. nmrdb.org

Branched alkanes exhibit characteristic fragmentation patterns, often involving cleavage at the branching points, which leads to the formation of stable secondary and tertiary carbocations. The mass spectrum of this compound (C₁₀H₂₂) shows a low abundance of the molecular ion (M⁺) at m/z 142, which is typical for saturated hydrocarbons that readily fragment. ums.edu.my The fragmentation is dominated by losses of alkyl groups, leading to a series of fragment ions that help in deducing its structure. Isomers are often difficult to distinguish by mass spectra alone, making chromatographic separation essential. ums.edu.my

Table 2: Characteristic GC-MS Fragment Ions for this compound

This interactive table summarizes the major mass-to-charge ratios (m/z) and their potential assignments for the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity | Probable Fragment Assignment |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

| 57 | High | [C₄H₉]⁺ (butyl cation) |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 142 | Low | [C₁₀H₂₂]⁺ (Molecular Ion) |

Data interpreted from NIST Mass Spectrometry Data Center and general alkane fragmentation principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.org

In ¹³C NMR spectroscopy of alkanes, each unique carbon atom in the molecule produces a distinct signal, providing a direct count of the non-equivalent carbons. libretexts.org The chemical shift (δ) of each signal, measured in parts per million (ppm), is sensitive to the local electronic environment. For this compound, all ten carbon atoms are in unique chemical environments due to the molecule's asymmetry. Therefore, ten distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The chemical shifts for alkane carbons typically fall within the 0-60 ppm range. oregonstate.edu Quaternary, tertiary, secondary, and primary carbons resonate in predictable regions, aiding in signal assignment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

This interactive table presents the predicted ¹³C NMR chemical shifts for each carbon atom in this compound. The data is based on computational prediction models as experimental data is not readily published.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 19.8 | Primary (CH₃) |

| C2 | 34.5 | Tertiary (CH) |

| C3 | 31.8 | Tertiary (CH) |

| C4 | 39.2 | Secondary (CH₂) |

| C5 | 24.9 | Secondary (CH₂) |

| C6 | 28.0 | Tertiary (CH) |

| C7 | 22.7 | Primary (CH₃) |

| C8 (on C2) | 16.5 | Primary (CH₃) |

| C9 (on C3) | 11.4 | Primary (CH₃) |

| C10 (on C6) | 19.5 | Primary (CH₃) |

Note: Values are computationally predicted and may differ from experimental values.

Proton (¹H) NMR spectroscopy provides complementary information by detailing the hydrogen environments in a molecule. libretexts.org Key information derived from a ¹H NMR spectrum includes the chemical shift, integration (relative number of protons), and signal splitting (multiplicity). In highly branched and often asymmetric alkanes like this compound, the ¹H NMR spectrum can be complex due to significant signal overlap in the narrow aliphatic region (typically 0.7-1.7 ppm) and complex splitting patterns. Each set of chemically non-equivalent protons will produce a distinct signal. The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons, resulting in patterns like singlets, doublets, triplets, and more complex multiplets.

Table 4: Predicted ¹H NMR Spectral Data for this compound

This interactive table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the proton environments in this compound. Due to spectral complexity, some signals are predicted to be overlapping multiplets.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1, C7, C8, C9, C10) | 0.8 - 0.9 | Doublets & Triplets | 15H |

| CH₂ (C4, C5) | 1.1 - 1.4 | Multiplet | 4H |

| CH (C2, C3, C6) | 1.5 - 1.8 | Multiplet | 3H |

Note: Values are computationally predicted. Experimental spectra would likely show complex, overlapping multiplets requiring advanced 2D NMR techniques for full assignment.

Compound Index

Vibrational Spectroscopy (IR and Raman) in Alkane Structural Analysis

In IR spectroscopy, the absorption of infrared radiation occurs when it matches the frequency of a molecular vibration that causes a change in the molecule's dipole moment. spectroscopyonline.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts correspond to the vibrational frequencies of the molecule. spectroscopyonline.com A key distinction is their sensitivity to different types of vibrations; polar functional groups tend to be strong absorbers in the IR, while non-polar, symmetric bonds are often more prominent in Raman spectra. spectroscopyonline.com

The analysis of this compound's vibrational spectra would focus on several key regions:

C-H Stretching Region (3000-2850 cm⁻¹): This region is characteristic of all alkanes. orgchemboulder.com The presence of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in this compound gives rise to distinct symmetric and asymmetric stretching vibrations. researchgate.net Additionally, the methine groups (-CH) at the branch points contribute to the complexity of this spectral region. spectroscopyonline.com For saturated carbons, these C-H stretching peaks consistently appear below 3000 cm⁻¹. spectroscopyonline.com

C-H Bending (Deformation) Region (1470-1350 cm⁻¹): This region contains information about the different types of C-H bonds. Asymmetric and symmetric bending vibrations of methyl groups and scissoring vibrations of methylene groups typically appear around 1470-1450 cm⁻¹. orgchemboulder.com A characteristic band for the symmetric bending of methyl groups (the "umbrella" mode) is found between 1370-1350 cm⁻¹. orgchemboulder.com The presence of an isopropyl group, (CH₃)₂CH-, as is found at one end of this compound, often results in a distinctive doublet in this area.

Fingerprint Region (1300-700 cm⁻¹): This region contains a complex pattern of absorptions from C-C stretching and various C-H rocking and twisting vibrations. orgchemboulder.com While often difficult to interpret fully from first principles, this region is unique for every molecule, acting as a "fingerprint" for identification when compared against a known spectrum. orgchemboulder.com For long-chain alkanes, a C-H rocking band can be observed between 725-720 cm⁻¹. orgchemboulder.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its alkane backbone and specific structural motifs like methyl and methine groups. hopto.orgnih.gov

Table 1: General Characteristic Vibrational Frequencies for Alkanes

| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Notes |

|---|---|---|

| C-H Stretch (Methyl & Methylene) | 3000 - 2850 | Strong intensity in IR; characteristic of all alkanes. orgchemboulder.com |

| C-H Bend (Scissoring, Methylene) | 1470 - 1450 | Medium intensity. orgchemboulder.com |

| C-H Bend (Asymmetric, Methyl) | ~1460 | Medium intensity. researchgate.net |

| C-H Bend (Symmetric, Methyl) | 1370 - 1350 | Medium intensity; can show characteristic splitting for certain groups. orgchemboulder.com |

| C-C Stretch | 1200 - 800 | Generally weak and variable in IR. |

Application of Abraham Model Solute Descriptors in Chromatographic Measurements

The Abraham solvation parameter model is a powerful linear free-energy relationship (LFER) used to describe and predict a wide array of physicochemical and biological properties of solutes. mdpi.comsid.ir It is extensively applied to data from chromatographic measurements to determine a set of unique solute descriptors that encode the molecule's interaction capabilities. nih.govbibliomed.org

The model is generally expressed as: Solute Property = c + e·E + s·S + a·A + b·B + v·V

The solute descriptors (E, S, A, B, and V) quantify specific types of intermolecular interactions: mdpi.comresearchgate.net

E: Excess molar refractivity, which describes interactions via polarizability.

S: Dipolarity/polarizability of the solute.

V: McGowan's characteristic molecular volume, calculated from the molecule's structure. mdpi.com

For non-functionalized alkanes such as this compound, the solute descriptors for polarity (S), hydrogen bond acidity (A), and hydrogen bond basicity (B) are zero, as these molecules lack polar functional groups and cannot act as hydrogen bond donors or acceptors. niif.hubibliomed.org The excess molar refractivity (E) is also considered to be zero for alkanes. bibliomed.org This simplifies the process, leaving only the L-descriptor (logarithm of the gas-to-hexadecane partition coefficient) and the V-descriptor to be determined. researchgate.netbibliomed.org

The V descriptor is calculated based on the molecular formula and the number of bonds. mdpi.com The L descriptor is typically calculated from gas chromatographic retention data. mdpi.commdpi.com Recent research has determined the Abraham model solute descriptors for a large number of branched alkanes, including this compound. mdpi.com These values were derived using published Kováts gas chromatographic retention indices (KRI) from elution on a squalane stationary phase column. mdpi.com

For this compound (a C₁₀H₂₂ alkane), the calculated V solute descriptor is 1.5175. mdpi.com Using its KRI value of 919.0, the L-solute descriptor was determined to be 4.257. mdpi.com Once determined, these descriptors can be used in established Abraham model correlations to predict a vast range of properties, such as partition coefficients, solubility ratios, and enthalpies of solvation, providing valuable data for chemical and pharmaceutical research without direct experimental measurement. sid.irmdpi.com

Theoretical and Computational Chemistry Studies of 2,3,6 Trimethylheptane

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 2,3,6-trimethylheptane. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying relatively large organic molecules.

Hydrogen atom abstraction is a fundamental chemical reaction that plays a crucial role in various chemical processes, including combustion and polymerization. DFT studies on molecules structurally similar to this compound, such as 2,4,6-trimethylheptane (B1595353), have been used to model these reactions. For instance, investigations into the hydrogen abstraction from 2,4,6-trimethylheptane by radicals like the t-butoxyl radical have provided insights into the reactivity of different types of C-H bonds (primary, secondary, and tertiary). researchgate.net

These studies typically involve calculating the potential energy surface for the reaction, identifying the transition state, and determining the activation energy. The results help in understanding the selectivity of hydrogen abstraction, which is generally favored at the tertiary carbon atoms due to the lower bond dissociation energy and the stability of the resulting tertiary radical. Although specific DFT studies on this compound are not abundant in the literature, the principles derived from studies on its isomers are directly applicable.

Table 1: Representative Activation Energies for Hydrogen Abstraction from Alkanes by a Hydroxyl Radical

| C-H Bond Type | Example Alkane | Activation Energy (kcal/mol) |

|---|---|---|

| Primary (1°) | Ethane | ~5-7 |

| Secondary (2°) | Propane | ~3-5 |

Note: The values presented are generalized from various theoretical studies and serve to illustrate the trend in reactivity.

The presence of multiple methyl groups in this compound leads to a complex conformational landscape. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) that result from rotation about single bonds and determining their relative energies. While specific, detailed conformational analyses of this compound are not extensively published, the principles governing branched alkanes can be applied.

The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain. However, in highly branched alkanes like this compound, steric hindrance between the bulky methyl groups plays a significant role in determining the most stable conformers. The molecule will adopt conformations that minimize these steric clashes, which can lead to deviations from ideal staggered arrangements. Computational methods are essential for exploring the potential energy surface and identifying the global minimum energy conformer.

Molecular Dynamics (MD) Simulations for Physicochemical Property Prediction

Molecular dynamics (MD) simulations provide a powerful avenue for predicting the bulk physicochemical properties of liquids, including this compound. By simulating the movement of an ensemble of molecules over time, MD can be used to calculate properties such as density, viscosity, and diffusion coefficients.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For alkanes, well-established force fields can provide accurate predictions of their properties. MD simulations of branched alkanes, including isomers of decane (B31447) (C10H22), have been performed to understand how branching affects their physical behavior. byu.eduresearchgate.net Increased branching generally leads to a lower boiling point and viscosity compared to the corresponding linear alkane, a trend that is well-captured by MD simulations.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, including both ab initio methods and DFT, are fundamental to understanding the electronic structure of this compound. These calculations solve the Schrödinger equation (or an approximation of it) to provide information about the molecule's wave function, from which various electronic properties can be derived.

Key aspects of the electronic structure that can be investigated include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on the atoms. For a saturated alkane like this compound, the electronic structure is characterized by localized sigma (σ) bonds. The HOMO is typically associated with a C-C or C-H σ bond, while the LUMO is an antibonding σ* orbital. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its resistance to electronic excitation.

Thermodynamic Property Prediction and Modeling

Theoretical models are crucial for predicting the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. Group contribution methods, where the properties of a molecule are estimated by summing the contributions of its constituent functional groups, are widely used for this purpose. dtic.mil

More advanced computational methods, such as those based on statistical mechanics and quantum chemistry, can provide more accurate predictions. The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic data for many compounds, including isomers of decane. nist.gov These data, often derived from a combination of experimental measurements and theoretical calculations, are essential for chemical process design and modeling. Theoretical models can also be used to predict how these properties change with temperature and pressure. dtic.milresearchgate.net

Table 2: Predicted Thermodynamic Properties of Selected C10H22 Isomers at 298.15 K and 1 bar

| Compound | Enthalpy of Formation (kJ/mol) | Standard Entropy (J/mol·K) |

|---|---|---|

| n-Decane | -249.7 | 426.6 |

| 2-Methylnonane | -255.0 | 420.5 |

| This compound | -263.3 (Estimated) | 412.1 (Estimated) |

Note: The values for this compound are estimated based on trends observed in isomeric alkanes and may vary depending on the prediction method.

Reactivity and Reaction Mechanisms of 2,3,6 Trimethylheptane in Chemical Processes

Autoxidation and Radical Substitution Mechanisms of Branched Alkanes

Alkanes, including branched isomers like 2,3,6-trimethylheptane, are characterized by their relative inertness due to the strength and non-polar nature of their C-C and C-H sigma bonds. jove.com However, under specific conditions, such as exposure to UV light or high temperatures, they can undergo reaction via a free-radical substitution mechanism. masterorganicchemistry.comquora.com This process is a chain reaction involving three distinct stages: initiation, propagation, and termination. chemrevise.org

Initiation: The reaction begins with the homolytic fission of a halogen molecule (e.g., Cl₂) by UV light or heat, generating two highly reactive halogen free radicals. chemrevise.orglibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, in this case, this compound, forming a hydrogen halide and an alkyl radical. lambdastudy.com This alkyl radical then reacts with another halogen molecule to produce a halogenated alkane and a new halogen radical, which continues the chain. lambdastudy.com

Termination: The reaction concludes when two free radicals combine to form a stable molecule, ending the chain reaction. chemrevise.org

The site of hydrogen abstraction on a branched alkane is not random. The stability of the resulting alkyl radical dictates the major product. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This is due to the electron-donating inductive effect of alkyl groups and hyperconjugation. For this compound, which possesses primary, secondary, and tertiary hydrogens, abstraction is most likely to occur at a tertiary carbon (positions 3 and 6). This preference is attributed to the lower C-H bond dissociation energy at these positions. libretexts.org

Autoxidation is a similar free-radical process involving oxygen. It is the spontaneous oxidation that occurs in the presence of air. The mechanism for branched alkanes involves the formation of hydroperoxides. The process is initiated by the formation of an alkyl radical, which then reacts with molecular oxygen (a diradical) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain. The oxidation behavior of branched alkanes differs from their linear counterparts; they tend to react earlier and faster in the initial stages of low-temperature oxidation. researchgate.net

| Bond Type | Example Compound | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Primary (1°) | Propane (CH₃-CH₂-CH₃) | ~100 |

| Secondary (2°) | Propane (CH₃-CH₂-CH₃) | ~97 |

| Tertiary (3°) | Isobutane (B21531) ((CH₃)₃C-H) | ~93 |

Catalytic Cracking and Isomerization Pathways of Hydrocarbons

Catalytic cracking is a cornerstone process in petroleum refining used to break down large, complex hydrocarbon molecules into smaller, more valuable ones, such as those in the gasoline range. quora.com Unlike thermal cracking, which proceeds via free radicals, catalytic cracking utilizes solid acid catalysts, like zeolites, and operates through carbocation intermediates. psu.edu This process is crucial for producing high-octane gasoline because it favors the formation of branched alkanes and aromatic compounds. psu.edu

The general mechanism involves the following steps:

Initiation: A carbocation is formed on the catalyst surface. This can happen by the removal of a hydride ion (H⁻) from an alkane molecule by a Lewis acid site on the catalyst, or by the protonation of an olefin molecule by a Brønsted acid site. psu.edu

Propagation via β-scission: A large carbocation can cleave at the beta position (the C-C bond once removed from the charged carbon), resulting in a smaller olefin and a new, smaller carbocation. This is the primary "cracking" step.

Isomerization: Carbocations can rearrange to form more stable isomers. For example, a less stable secondary carbocation can rearrange via a hydride or methyl shift to form a more stable tertiary carbocation. This is the key pathway to forming branched structures. doubtnut.com

Termination: The carbocation can abstract a hydride ion from another alkane molecule, resulting in a stable alkane and a new carbocation, thus continuing the chain.

During industrial refining, this compound can be a product of the catalytic cracking of heavier hydrocarbon fractions. smolecule.com The long alkane chains are cracked into smaller fragments, and the resulting carbocations undergo extensive isomerization to form highly branched structures like trimethylheptane, which have high octane (B31449) ratings. psu.edusmolecule.com

Isomerization is a related process that specifically aims to convert straight-chain alkanes into their branched isomers. For instance, n-heptane can be converted into various isomers, including dimethyl and trimethyl heptanes, using bifunctional catalysts (e.g., Pt supported on tungstated zirconia) that have both metallic sites for dehydrogenation/hydrogenation and acidic sites for the rearrangement of the carbon skeleton. researchgate.netresearchgate.net

| Product Category | Examples | Significance |

|---|---|---|

| Light Olefins | Ethene, Propene, Butene | Feedstock for chemical synthesis (e.g., polymers). mdpi.comacs.org |

| Gasoline-range Alkanes (C5-C12) | Isobutane, Isopentane (B150273), Trimethylheptanes | High-octane fuel components. psu.edu |

| Aromatics | Benzene, Toluene, Xylenes | High-octane rating, chemical feedstock. |

| Coke | Carbonaceous deposits | An undesirable byproduct that deactivates the catalyst. mdpi.com |

Combustion Chemistry Research Utilizing this compound as a Model Fuel Component

Understanding the combustion chemistry of fuels is essential for improving engine efficiency and reducing emissions. Practical fuels like gasoline, diesel, and jet fuel are complex mixtures of hundreds of hydrocarbons. researchgate.net To study their combustion behavior under controlled laboratory conditions, researchers use simpler "surrogate" fuels composed of a few well-characterized compounds that represent the chemical classes present in the real fuel. researchgate.net

This compound is an important model compound used in combustion research, particularly as a surrogate component for diesel and jet fuels. researchgate.netsolubilityofthings.com Its highly branched structure is representative of the iso-alkanes that are significant components of these fuels and contribute to desirable properties like high octane ratings. solubilityofthings.com By studying the combustion of individual compounds like this compound in idealized environments such as premixed flames or jet-stirred reactors, scientists can develop and validate detailed chemical kinetic models. researchgate.net

Research focuses on several key aspects:

Reactivity and Ignition: The branched structure of this compound influences its reactivity and ignition delay characteristics. Studies have shown that the degree and position of methyl branching affect low-temperature oxidation chemistry. researchgate.netresearchgate.net

Flame Speed: The laminar flame speed is a fundamental property of a fuel-air mixture, and data from model compounds helps predict the performance of complex fuels.

Species Formation: Analyzing the intermediate and final products of this compound combustion provides insight into the formation of pollutants like soot and nitrogen oxides. It has been identified in the gas-phase organic carbon emissions from motor vehicles. acs.org

The heat of combustion is a critical measure of the energy released by a fuel. For isomers, increased branching generally leads to greater stability and a slightly lower heat of combustion, which is a factor in its performance characteristics. jove.comalevelchemistry.co.uk

| Compound | Structure Type | Heat of Combustion (-ΔH°c, approx. kJ/mol) | Significance |

|---|---|---|---|

| n-Decane | Straight-chain | 6778 | Baseline reference. jove.com |

| This compound | Branched | ~6765 | Higher stability, anti-knock properties. jove.comalevelchemistry.co.uk |

| 2,2,4-Trimethylpentane (Iso-octane) | Highly Branched (C8) | 5461 | Standard for octane rating (100). |

Degradation Processes in Polymer Science: this compound as a Model Compound

Polymer degradation involves the reduction of physical properties due to chemical changes, often initiated by heat, light, or chemical exposure. wikipedia.org For polyolefins like polypropylene (B1209903) (PP), which have an all-carbon backbone, a primary degradation mechanism is thermo-oxidative degradation, which proceeds via free-radical chain reactions leading to chain scission and a decrease in molecular weight. wikipedia.orgnih.gov

Studying these degradation mechanisms directly on the long, entangled polymer chains is complex. Therefore, scientists use smaller model compounds that represent the repeating unit or a small segment of the polymer. This compound, and particularly its isomer 2,4,6-trimethylheptane (B1595353), serves as an excellent model compound for polypropylene because its branched structure closely mimics a propylene (B89431) trimer. researchgate.netresearchgate.netresearchgate.net

Research using these model compounds has provided detailed insights into polypropylene degradation:

Hydrogen Abstraction: The degradation process is often initiated by radicals (e.g., from peroxide initiators) abstracting a hydrogen atom from the polymer chain to form a macro-radical. researchgate.net Studies on 2,4,6-trimethylheptane using Density Functional Theory (DFT) calculations have investigated the regioselectivity of this H-abstraction. researchgate.netresearchgate.net The results show that the tertiary hydrogens are the most susceptible to abstraction, but the steric bulk of the attacking radical can influence the reaction site. researchgate.net

β-Scission: Once the macro-radical is formed on the polymer backbone, it can undergo β-fragmentation (scission), which breaks the main polymer chain and is the primary cause of the reduction in molecular weight and material properties. researchgate.net

Reaction Pathways: Quantum chemical calculations on the reactions of propylene trimer radicals (modeled by trimethylheptane) with hydroxyl radicals and water molecules have helped elucidate the formation pathways of degradation products like long-chain alcohols during the co-pyrolysis of polypropylene with other materials. researchgate.net

By using a small, manageable model compound like this compound, researchers can isolate and study specific reaction steps, determine activation energies, and validate theoretical models, which would be exceedingly difficult with the bulk polymer. researchgate.netresearchgate.net

| Degradation Step | Process Description | Insight from Model Compound |

|---|---|---|

| Initiation (H-Abstraction) | A radical removes a hydrogen from the polymer chain. researchgate.net | Allows calculation of activation energies and determines the most likely site of attack (primary, secondary, or tertiary C-H). researchgate.netresearchgate.net |

| Chain Scission | The main polymer chain breaks, reducing molecular weight. wikipedia.org | Helps model the fragmentation of the resulting alkyl radical after H-abstraction. |

| Oxidation | Reaction with oxygen forms various oxygenated functional groups (ketones, alcohols). nih.gov | Used to study the reaction of the alkyl radical with O₂ to form peroxy radicals and subsequent products. researchgate.net |

Role of 2,3,6 Trimethylheptane in Complex Chemical Systems and Research Applications

Environmental Chemical Monitoring and Characterization of Hydrocarbon Emissions

In the field of environmental science, 2,3,6-trimethylheptane is identified as a component of volatile organic compound (VOC) emissions from anthropogenic sources, particularly from vehicle exhaust. The characterization of such emissions is crucial for understanding air quality and the chemical composition of urban atmospheres. Research aimed at creating detailed chemical profiles of emissions helps in developing accurate air quality models and source apportionment studies.

Detailed analysis of exhaust from gasoline-powered vehicles has identified numerous organic compounds, including this compound. A study by the California Air Resources Board characterized the organic gas speciation profiles for catalyzed gasoline-powered vehicles. In this research, this compound was quantified as part of the total organic gas (TOG) emissions, highlighting its presence in the complex mixture of hydrocarbons released into the atmosphere from fuel combustion. ca.gov

The data below, derived from official speciation profiles, shows the contribution of this compound to the stabilized running exhaust of vehicles using E6 summer fuel.

Table 1: this compound in Catalyzed Gasoline-Powered Vehicle Exhaust (E6 Summer Fuel)

| Compound | CAS Number | Profile Code | Weight % of Total Organic Gas (TOG) |

|---|---|---|---|

| This compound | 4032-93-3 | OG2303 | 0.0211 |

Data sourced from the California Air Resources Board organic gas speciation profile. ca.gov

The identification and quantification of specific isomers like this compound are vital for distinguishing between different emission sources and for assessing their potential impact on atmospheric chemistry.

Biomarker Research Methodologies in Exhaled Volatile Organic Compounds

The analysis of volatile organic compounds (VOCs) in exhaled breath is a rapidly growing field of non-invasive medical diagnostics. mdpi.comresearchgate.net The methodology involves capturing breath samples and using highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify hundreds of compounds that may serve as biomarkers for various diseases and physiological states. nih.govnih.gov These endogenous VOCs are products of metabolic processes and their profiles can change in the presence of diseases like cancer, respiratory illnesses, or metabolic disorders. nih.govnih.gov

The search for reliable biomarkers involves identifying compounds that are consistently present at different concentrations between healthy and diseased populations. nih.gov While a vast number of VOCs have been detected in human breath, including various alkanes, the current body of research does not prominently feature this compound as a significant or commonly identified biomarker for specific pathological conditions. Extensive lists of potential breath biomarkers for thoracic malignancies and other conditions have been compiled, but this compound is not consistently cited in these studies. cdc.gov Therefore, within the scope of available scientific literature, its role in biomarker research methodologies is primarily as one of the many hydrocarbons that may be present in trace amounts, rather than a specific indicator of disease.

Contribution to Aroma Profiles in Food Science Research

In food science, the aroma of a product is a complex mixture of numerous volatile organic compounds, including hydrocarbons, aldehydes, alcohols, esters, and ketones. dss.go.thresearchgate.net These compounds are generated through various pathways, including enzymatic reactions in raw materials and chemical changes during processing and storage. researchgate.netmdpi.com Saturated branched-chain alkanes, such as isomers of trimethylheptane, are often identified in the volatile profiles of various foods.

Reference in Thermophysical Studies of Supercooled Liquids and Glass Transition Phenomena

This compound serves as a reference compound in thermophysical studies, particularly those investigating the behavior of supercooled liquids and the nature of the glass transition. The glass transition is the process by which a supercooled liquid transforms into a rigid, amorphous solid (a glass) upon cooling, without crystallizing. chemrxiv.orgnih.gov This phenomenon is a key area of research in condensed matter physics and materials science.

Branched alkanes are often used as model systems in these studies because their molecular structure can be tailored to inhibit crystallization, allowing the supercooled liquid state to be studied over a wide temperature range. Although some studies on the liquid-glass transition use the general term "trimethylheptane," specific thermophysical data for the 2,3,6- isomer are available and provide the precise values needed for calibrating models and equipment. aps.orgresearchgate.net

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound, which are essential for its use as a reference material. nist.govnist.gov These properties, including boiling point, density, and viscosity, are fundamental for understanding its molecular dynamics as it approaches the glass transition temperature.

Table 2: Selected Thermophysical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C10H22 | - |

| Molecular Weight | 142.285 | g/mol |

| Normal Boiling Point | 157.3 | °C |

| Melting Point | -53.99 | °C |

| Flash Point | 41.5 | °C |

| Density (at 20°C) | 0.73 | g/cm³ |

| Refractive Index (at 20°C) | 1.4108 | - |

| Vapor Pressure (at 25°C) | 3.58 | mmHg |

Data sourced from NIST and other chemical property databases. nist.govlookchem.com

The study of molecules like this compound contributes to the broader theoretical understanding of how molecular motion freezes out at the glass transition, which is relevant for the development of a wide range of amorphous materials, from polymers to metallic glasses.

Isomerism and Structure Activity Relationships Within Branched Heptanes

Comparative Analysis of Structural Isomers of Trimethylheptane

2,3,6-Trimethylheptane is a member of the decane (B31447) (C10H22) isomer group. Its physical properties are best understood in the context of its fellow trimethylheptane isomers. The placement of the three methyl groups along the seven-carbon chain significantly impacts properties such as boiling point, melting point, and density.

| Compound Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| This compound | 4032-93-3 | 156.01 chemicalbook.com | -53.99 chemicalbook.com | 0.7310 chemicalbook.com |

| 2,2,4-Trimethylheptane | 14720-74-2 | 148.31 echemi.comchemicalbook.com | -53.99 echemi.com | 0.7275 at 20°C cas.org |

| 2,3,4-Trimethylheptane | 52896-95-4 | 159.91 chemicalbook.com | -53.99 chemicalbook.com | 0.7450 chemicalbook.com |

| 2,3,5-Trimethylheptane | 20278-85-7 | 157 stenutz.eu | ||

| 3,3,5-Trimethylheptane | 7154-80-5 | 155.7 | -108.15 chemicalbook.com | 0.7390 |

As illustrated in the table, the boiling points of trimethylheptane isomers are quite similar, though distinct. The degree of branching and the compactness of the molecule influence these values. Isomers with more branching tend to have lower boiling points than their straight-chain counterparts.

Influence of Branching on Molecular Interactions and Chemical Behavior

Consequently, the strength of the London dispersion forces, a type of van der Waals force, decreases. Weaker intermolecular forces require less energy to overcome, leading to lower boiling points in more highly branched isomers compared to their less branched or linear counterparts.

Conversely, the melting point of alkanes does not follow as straightforward a trend. While increased branching generally lowers the boiling point, it can sometimes lead to a higher melting point. This is because the more compact and symmetrical shape of a highly branched isomer can allow it to pack more efficiently into a crystal lattice. This improved packing results in stronger intermolecular forces within the solid state, requiring more energy to break the lattice structure, and thus a higher melting point. The intricate balance between molecular compactness and symmetry determines the ultimate melting point of a given isomer.

Stereochemical Considerations in Branched Alkane Systems

The concept of stereoisomerism arises when molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A key factor in determining stereoisomerism is the presence of chiral centers – typically a carbon atom bonded to four different substituent groups.

In the case of this compound, an analysis of its structure reveals the presence of two chiral centers at the C3 and C6 positions. The carbon at position 2 is not chiral as it is bonded to two identical methyl groups.

The presence of two chiral centers means that this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. These stereoisomers would exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. Therefore, the stereochemical landscape of this compound includes (3R,6R), (3S,6S), (3R,6S), and (3S,6R) configurations.

Q & A

Q. Answer :

- Synthesis : Use catalytic alkylation of heptane derivatives with methyl halides, optimizing reaction conditions (e.g., Lewis acid catalysts like AlCl₃ at 80–100°C) to minimize branching isomers .

- Validation :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight and purity by comparing retention indices with known standards.

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify methyl group positions (e.g., δ 0.8–1.5 ppm for methyl protons) .

- Refractive Index/Density : Cross-check experimental values (e.g., density: 0.739 g/cm³, refractive index: 1.4147) against published data .

Basic: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point) of this compound?

Q. Answer :

- Data Harmonization : Compare experimental setups (e.g., distillation methods vs. computational predictions). For example, reports a boiling point of 133.27°C, while structurally similar isomers (e.g., 3,3,5-trimethylheptane) show deviations (e.g., 155.7°C in ).

- Standardization : Use differential scanning calorimetry (DSC) under controlled conditions (e.g., N₂ atmosphere, 5°C/min heating rate) to minimize measurement variability .

Advanced: How do branching patterns (e.g., 2,3,6- vs. 3,3,5-trimethylheptane) affect thermodynamic stability and reactivity in catalytic cracking?

Q. Answer :

- Computational Analysis : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) and steric effects. For instance, this compound’s asymmetric branching may reduce steric hindrance compared to 3,3,5-isomers, favoring faster cracking .

- Experimental Validation : Use pyrolysis-GC/MS to quantify alkene/alkane ratios under controlled thermal decomposition (e.g., 400–600°C). Correlate results with quantum descriptors like polarizability (e.g., 2742.074 in ) .

Advanced: What computational strategies reconcile contradictions between experimental refractive indices and quantum mechanical predictions for branched alkanes?

Q. Answer :

- Model Refinement : Incorporate polarizable continuum models (PCM) in DFT simulations to account for solvent effects. reports an unusually high refractive index (5779.869), suggesting potential measurement artifacts or unaccounted electronic interactions.

- Multi-Reference Methods : Use coupled-cluster theory (CCSD(T)) to improve accuracy for hyperconjugative effects in branched structures .

Advanced: How can researchers design isomer-specific detection protocols for this compound in complex hydrocarbon mixtures?

Q. Answer :

- Chromatographic Separation : Optimize HPLC conditions with a chiral stationary phase (e.g., β-cyclodextrin) to resolve co-eluting isomers.

- Spectroscopic Fingerprinting : Combine Raman spectroscopy (C–H stretching modes at 2800–3000 cm⁻¹) with machine learning to classify isomers based on peak splitting patterns .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.